molecular formula C23H29N3O5S B6089523 4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide

4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide

Cat. No.: B6089523
M. Wt: 459.6 g/mol
InChI Key: UDRHRFVJXOUUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a hexyloxyphenyl group, a dioxopyrrolidinyl moiety, and a benzenesulfonamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the hexyloxyphenyl intermediate, followed by the formation of the dioxopyrrolidinyl moiety. The final step involves the coupling of these intermediates with benzenesulfonamide under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)methyl]benzenesulfonamide include:

Uniqueness

The presence of the hexyloxyphenyl group, dioxopyrrolidinyl moiety, and benzenesulfonamide group makes it a versatile compound for various scientific research and industrial applications .

Properties

IUPAC Name

4-[[[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-2-3-4-5-14-31-19-10-8-18(9-11-19)26-22(27)15-21(23(26)28)25-16-17-6-12-20(13-7-17)32(24,29)30/h6-13,21,25H,2-5,14-16H2,1H3,(H2,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRHRFVJXOUUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.